2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound featuring multiple functional groups, including a thiazole ring, a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance reaction rates.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require careful control of reaction conditions, purification steps, and quality assurance protocols to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, potentially leading to new compounds with different biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its structural complexity allows it to interact with various biological targets.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where thiazole derivatives have shown promise, such as antimicrobial, antifungal, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: : These compounds share the thiazole ring and are known for their diverse biological activities.
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin derivatives: : These compounds have a similar core structure and are used in various medicinal applications.
Uniqueness
2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of substituents and core structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-ethyl-5-phenyl-11-(1,3-thiazol-2-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c1-2-15-17(13-6-4-3-5-7-13)18-22-12-14-16(25(18)23-15)8-10-24(19(14)26)20-21-9-11-27-20/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOOIDXTJGUAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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